molecular formula C58H82F3N13O16S2 B1496780 (N-Me-Phe7)-Neurokinin B Trifluoroacetate CAS No. 110880-53-0

(N-Me-Phe7)-Neurokinin B Trifluoroacetate

Cat. No.: B1496780
CAS No.: 110880-53-0
M. Wt: 1338.5 g/mol
InChI Key: FNIFIWMWMNOJKC-QAXLUARFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(N-Me-Phe7)-Neurokinin B Trifluoroacetate is a synthetic peptide derivative of Neurokinin B, a member of the tachykinin peptide family. This compound is characterized by the substitution of the seventh amino acid, phenylalanine, with N-methylated phenylalanine. The trifluoroacetate salt form enhances its stability and solubility. Neurokinin B plays a crucial role in various physiological processes, including pain transmission, inflammation, and the regulation of the endocrine system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (N-Me-Phe7)-Neurokinin B Trifluoroacetate involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The N-methylation of phenylalanine at the seventh position is achieved using specific reagents and conditions to ensure selective methylation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The trifluoroacetate salt form is obtained by treating the purified peptide with trifluoroacetic acid.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methionine and tryptophan residues, leading to the formation of sulfoxides and other oxidized products.

    Reduction: Reduction reactions are less common but can occur under specific conditions, such as the reduction of disulfide bonds if present.

    Substitution: The peptide can undergo substitution reactions, particularly at the N-methylated phenylalanine residue, where the methyl group can be replaced under certain conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, performic acid, and other oxidizing agents.

    Reduction: Dithiothreitol (DTT) and other reducing agents.

    Substitution: Specific reagents depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides and other oxidized derivatives.

    Reduction: Reduced forms of the peptide.

    Substitution: Modified peptides with substituted groups at the N-methylated phenylalanine residue.

Scientific Research Applications

(N-Me-Phe7)-Neurokinin B Trifluoroacetate has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis, modification, and stability.

    Biology: Investigated for its role in modulating biological processes such as pain transmission and inflammation.

    Medicine: Explored as a potential therapeutic agent for conditions involving the tachykinin system, such as chronic pain and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.

Mechanism of Action

The mechanism of action of (N-Me-Phe7)-Neurokinin B Trifluoroacetate involves binding to neurokinin receptors, particularly the neurokinin-3 receptor (NK3R). Upon binding, it activates intracellular signaling pathways, leading to the modulation of various physiological responses. The N-methylation at the seventh position enhances the peptide’s stability and receptor affinity, resulting in prolonged and potent biological effects.

Comparison with Similar Compounds

    Neurokinin A: Another member of the tachykinin family with similar biological functions but different receptor affinities.

    Substance P: A well-known tachykinin peptide involved in pain transmission and inflammation.

    Neurokinin B: The parent compound of (N-Me-Phe7)-Neurokinin B Trifluoroacetate, with similar but less potent effects.

Uniqueness: this compound is unique due to the N-methylation at the seventh position, which enhances its stability and receptor affinity. This modification makes it a valuable tool for studying the structure-activity relationships of tachykinin peptides and developing peptide-based therapeutics.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H81N13O14S2.C2HF3O2/c1-31(2)22-39(51(78)63-37(48(58)75)18-20-84-6)62-44(70)29-60-55(82)47(32(3)4)68-53(80)40(23-33-14-10-8-11-15-33)66-54(81)43(24-34-16-12-9-13-17-34)69(5)56(83)42(27-46(73)74)67-52(79)41(25-35-28-59-30-61-35)65-50(77)38(19-21-85-7)64-49(76)36(57)26-45(71)72;3-2(4,5)1(6)7/h8-17,28,30-32,36-43,47H,18-27,29,57H2,1-7H3,(H2,58,75)(H,59,61)(H,60,82)(H,62,70)(H,63,78)(H,64,76)(H,65,77)(H,66,81)(H,67,79)(H,68,80)(H,71,72)(H,73,74);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,47-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIFIWMWMNOJKC-QAXLUARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N(C)C(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N(C)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H82F3N13O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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